![molecular formula C8H14O2 B2930024 {8-Oxabicyclo[3.2.1]octan-3-yl}methanol CAS No. 1781031-03-5](/img/structure/B2930024.png)

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

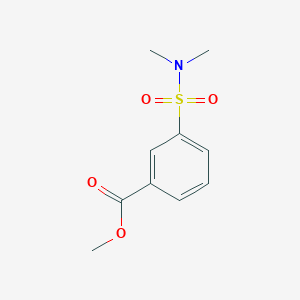

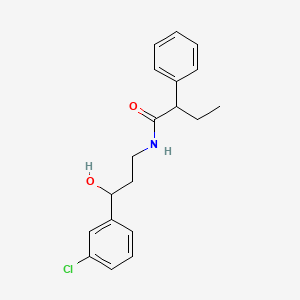

“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is a chemical compound with a molecular weight of 141.21 . It is also known as “{8-oxabicyclo[3.2.1]octan-3-yl}methanamine” and has the IUPAC name "8-oxabicyclo[3.2.1]oct-3-ylmethanamine" . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of “this compound” involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The InChI code for “this compound” is “1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2” and the InChI key is "YNTJGZBUFFVLPV-UHFFFAOYSA-N" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 141.21 . The physical form of this compound is liquid .Mécanisme D'action

Target of Action

The primary targets of {8-Oxabicyclo[32This compound is a structural motif in many classes of natural products, some of which show interesting biological activities

Mode of Action

The mode of action of {8-Oxabicyclo[32It’s known that the compound can be synthesized via a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction . This suggests that it may interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.

Biochemical Pathways

The specific biochemical pathways affected by {8-Oxabicyclo[32The compound’s synthesis involves a tandem c–h oxidation/oxa- [3,3] cope rearrangement/aldol reaction , which suggests that it may affect similar biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {8-Oxabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of {8-Oxabicyclo[32Compounds with similar structures have shown a wide array of interesting biological activities . For instance, Englerin A, a potential anti-tumor reagent, shows selective activity to renal cancer cell lines at the nanomolar level .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol for lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for drug delivery to the brain. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain pure samples.

Orientations Futures

There are several future directions for the study of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol. One potential direction is to further investigate its potential as a drug delivery system to the brain. Another direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets.

Méthodes De Synthèse

The synthesis of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol is a complex process that involves several steps. The most common method of synthesis involves the reduction of the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one, using sodium borohydride in the presence of a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been found to exhibit insecticidal and fungicidal activities.

Safety and Hazards

The safety information for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . The compound is labeled with the GHS05 pictogram and has the signal word "Danger" .

Propriétés

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGNVRGZXBAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)